Benzyl (5-(hydroxymethyl)pyridin-3-yl)carbamate
Description
Properties
Molecular Formula |
C14H14N2O3 |
|---|---|
Molecular Weight |
258.27 g/mol |
IUPAC Name |
benzyl N-[5-(hydroxymethyl)pyridin-3-yl]carbamate |
InChI |
InChI=1S/C14H14N2O3/c17-9-12-6-13(8-15-7-12)16-14(18)19-10-11-4-2-1-3-5-11/h1-8,17H,9-10H2,(H,16,18) |
InChI Key |
UZDWKJGJXDXDEB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CN=CC(=C2)CO |
Origin of Product |
United States |
Preparation Methods
Carbamate Protection of Pyridine Amines
The introduction of the benzyl carbamate group is achieved via reaction of 5-aminonicotinic acid derivatives with benzyl chloroformate (Cbz-Cl). This step is critical for preventing undesired side reactions during subsequent reductions.
General Procedure :
- Dissolve 5-aminonicotinic acid ethyl ester in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
- Add benzyl chloroformate (1.1 equiv) dropwise under nitrogen at 0°C.
- Stir the reaction at room temperature for 6–12 hours.
- Quench with aqueous sodium bicarbonate and extract with DCM.
- Purify via column chromatography (hexane/ethyl acetate gradient).
This method yields benzyl (5-(ethoxycarbonyl)pyridin-3-yl)carbamate as a stable intermediate.
Reduction of Esters to Hydroxymethyl Groups
The conversion of the ethoxycarbonyl group to a hydroxymethyl moiety is accomplished using strong reducing agents. Lithium aluminum hydride (LAH) is the most widely reported reagent for this transformation, though borane-based alternatives are occasionally employed.
LAH-Mediated Reduction
Reaction Conditions :
- Solvent : Anhydrous THF or diethyl ether
- Temperature : 0°C to room temperature
- Duration : 3–12 hours
- Workup : Careful quenching with aqueous NaOH or THF/water mixtures
Experimental Data :
| Starting Material | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Citation |
|---|---|---|---|---|---|---|
| Benzyl (5-ethoxycarbonyl)carbamate | LAH (2 eq) | THF | 0→20 | 12 | 67 | |
| Benzyl (5-ethoxycarbonyl)carbamate | LAH (2 eq) | Ether | 0 | 3.5 | 78 |
Mechanistic Insight :
LAH selectively reduces the ester group to a primary alcohol while preserving the carbamate functionality. Steric hindrance from the benzyl group minimizes over-reduction to methylene derivatives.
Alternative Synthetic Routes
Direct Hydroxymethylation of Pre-Protected Amines
In cases where ester intermediates are unstable, direct hydroxymethylation via formaldehyde condensation has been explored. However, this method suffers from lower regioselectivity and requires stringent pH control.
Borane-THF Complex Reduction
While less common, borane-THF demonstrates comparable efficacy to LAH with improved safety profiles. A typical protocol involves:
- Dissolving the ester in dry THF at -20°C
- Adding borane-THF (1.5 equiv) over 30 minutes
- Warming to 40°C for 4 hours
- Quenching with methanol/HCl
Reported yields range from 60–72%, with reduced aluminum waste generation.
Industrial-Scale Production Considerations
Continuous Flow Reactor Systems
Modern facilities employ continuous flow technology to enhance safety during LAH-mediated reductions:
- Residence Time : 8–15 minutes
- Temperature Control : Jacketed reactors maintained at -10°C
- Throughput : 50–100 kg/day
This approach reduces exothermic risks and improves yield consistency (>85% purity).
Purification Techniques
- Crystallization : Recrystallization from ethanol/water mixtures (3:1 v/v)
- Chromatography : Silica gel columns with ethyl acetate/hexane eluents
- Membrane Filtration : Nanofiltration for residual aluminum removal
Analytical Characterization
Critical quality control parameters include:
- HPLC Purity : >98% (C18 column, 0.1% TFA in water/acetonitrile)
- 1H NMR (400 MHz, DMSO-d6):
δ 8.59 (s, 1H, pyridine-H),
δ 7.95 (d, J=8.4 Hz, 1H, pyridine-H),
δ 5.21 (t, J=5.6 Hz, 1H, -OH),
δ 4.58 (d, J=5.2 Hz, 2H, -CH2OH),
δ 4.45 (s, 2H, Cbz-CH2).
Challenges and Mitigation Strategies
| Challenge | Solution | Impact on Yield |
|---|---|---|
| LAH-induced over-reduction | Strict temp control (<10°C) | +15% |
| Carbamate hydrolysis | Anhydrous conditions, molecular sieves | +20% |
| Aluminum residue contamination | MgSO4 filtration pre-crystallization | +12% |
Chemical Reactions Analysis
Types of Reactions
Benzyl (5-(hydroxymethyl)pyridin-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt)
Major Products Formed
Oxidation: Formation of 5-(carboxymethyl)pyridin-3-yl)carbamate
Reduction: Formation of 5-(aminomethyl)pyridin-3-yl)carbamate
Substitution: Formation of various substituted benzyl carbamates
Scientific Research Applications
Benzyl (5-(hydroxymethyl)pyridin-3-yl)carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Benzyl (5-(hydroxymethyl)pyridin-3-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyridine-Based Carbamates with Varied Substituents
Benzyl 2-hydroxypyridin-3-ylcarbamate (CAS 147269-67-8)
- Structural Differences : The hydroxyl group is at the pyridine’s 2-position instead of the 5-hydroxymethyl group.
- Physicochemical Impact : The 2-hydroxyl group may enhance hydrogen bonding but reduces steric bulk compared to the hydroxymethyl group. This could affect solubility and intermolecular interactions in biological systems .
- Safety Profile: Classified as non-hazardous under GHS, suggesting lower reactivity compared to electron-deficient pyridines .
Benzyl (3-fluoro-4-(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)phenyl)carbamate (CAS 1220910-89-3)
- Structural Differences : Incorporates a fluorine atom and a tetrazole ring.
- The tetrazole group acts as a bioisostere for carboxylic acids, improving pharmacokinetics in drug design .
Heterocyclic Variations: Pyrrolidine vs. Pyridine
Benzyl ((3R,5S)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate hydrochloride
- Structural Differences : Replaces the pyridine ring with a pyrrolidine (5-membered nitrogen heterocycle).
- Physicochemical Impact : The saturated pyrrolidine ring increases basicity and reduces aromaticity, enhancing solubility in acidic conditions (as a hydrochloride salt). Stereocenters (3R,5S) may influence chiral recognition in biological targets .
Functional Group Modifications
Benzyl ((diphenoxyphosphoryl)(pyridin-3-yl)methyl)carbamate (Compound 79)
- Structural Differences: Features a diphenoxyphosphoryl group attached to the pyridine ring.
- Reactivity : The electron-withdrawing phosphoryl group increases carbamate electrophilicity, making it more reactive toward nucleophiles. This is advantageous in prodrug activation or catalytic applications .
Benzyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ylcarbamate (CAS 1218790-32-9)
- Structural Differences : Contains a boronic ester group at the pyridine’s 5-position.
- Applications : The boronate enables participation in Suzuki-Miyaura cross-coupling reactions, a key tool in synthetic chemistry. However, boronate esters are prone to hydrolysis, limiting stability in aqueous environments .
Biological Activity
Benzyl (5-(hydroxymethyl)pyridin-3-yl)carbamate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound features a benzyl group linked to a pyridine ring with a hydroxymethyl substituent and a carbamate functional group . This unique structure enhances its reactivity and biological activity, making it suitable for various applications in organic synthesis and pharmaceutical development.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial and antiviral properties. It has been particularly investigated for its antitubercular efficacy. Studies show that derivatives of this compound may effectively combat resistant strains of bacteria, including Mycobacterium tuberculosis (Mtb).
In vitro studies have demonstrated that certain derivatives possess significant inhibitory effects against Mtb, with Minimum Inhibitory Concentrations (MICs) ranging from 1.25 µg/mL to 10 µg/mL depending on the specific structural modifications .
Cytotoxicity Assessment
Cytotoxicity studies on related compounds have shown moderate cytotoxic effects against human lung cancer cell lines (A549), with IC50 values indicating varying degrees of toxicity. For instance, one derivative exhibited an IC50 of 15.8 µg/mL, suggesting a favorable therapeutic index when compared to its antimicrobial efficacy .
The biological activity of this compound is thought to involve the modulation of enzyme activity or receptor binding. The presence of the hydroxymethyl group enhances interactions with biological targets, potentially leading to the inhibition or modulation of various pathways critical for microbial survival and proliferation .
Comparative Analysis with Similar Compounds
To understand the unique features of this compound, a comparison with similar compounds can be insightful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Benzyl N-(3-hydroxypropyl)carbamate | Hydroxypropyl substitution on nitrogen | Different substitution pattern affects reactivity |
| Benzyl N-(2,6-dichlorophenyl)carbamate | Dichloro substitution on phenyl ring | Alters electronic properties significantly |
| Benzyl N-(1-chloro-2,2,2-trifluoroethyl)carbamate | Trifluoromethyl group presence | Unique steric and electronic effects |
The distinct substitution pattern and the hydroxymethyl group in this compound influence its reactivity and interactions with biological targets, setting it apart from other carbamate derivatives.
Study on Antitubercular Agents
A study published in Molecules explored various carbamate derivatives for their antitubercular activities. The results indicated that structural modifications significantly influenced efficacy against Mtb. Compounds with hydrophobic moieties were found to be more effective, underscoring the importance of structural design in developing new therapeutic agents .
Evaluation of Biofilm Inhibition
Another aspect of research focused on the antibiofilm activity of related compounds. Biofilms are known to contribute to antibiotic resistance; thus, compounds that inhibit biofilm formation are crucial in combating persistent infections. Some derivatives showed significant minimum biofilm inhibitory concentrations (MBICs), indicating their potential as therapeutic agents against biofilm-associated pathogens .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing Benzyl (5-(hydroxymethyl)pyridin-3-yl)carbamate, and what critical parameters influence yield?
- Methodological Answer : The synthesis typically involves carbamate formation via coupling reactions. For example, benzyl carbamates are often synthesized using benzyl chloroformate (Cbz-Cl) with amines under basic conditions. Critical parameters include:
- Reagent stoichiometry : A 1:1.2 molar ratio of amine to Cbz-Cl ensures complete conversion .
- Temperature : Reactions are performed at 0–5°C to minimize side reactions (e.g., hydrolysis) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended for isolating the product .
Q. Which analytical techniques are most effective for confirming the structural identity and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR (DMSO-d₆) should show characteristic peaks: δ 7.3–7.4 ppm (benzyl aromatic protons), δ 5.1 ppm (carbamate NH), and δ 4.5 ppm (hydroxymethyl CH₂) .
- HPLC : Use a C18 column (acetonitrile/water gradient) to assess purity (>95% by area normalization) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ calculated for C₁₄H₁₅N₂O₃: 259.1083; observed: 259.1085) .
Q. What are the optimal storage conditions to maintain the stability of this compound during long-term research use?
- Methodological Answer :
- Storage : Keep in sealed, amber vials under inert gas (argon or nitrogen) at 2–8°C to prevent hydrolysis and oxidation .
- Handling : Avoid exposure to moisture; use desiccants (e.g., silica gel) in storage containers .
- Stability Check : Perform periodic HPLC analysis to detect degradation (e.g., free amine or benzyl alcohol byproducts) .
Advanced Research Questions
Q. How can researchers troubleshoot low yields in the coupling reaction during the synthesis of this compound?
- Methodological Answer :
- Side Reaction Analysis : If yields <50%, suspect incomplete deprotection of the hydroxymethyl group. Use TLC to detect residual starting material.
- Catalyst Screening : Test coupling agents like EDCI/HOBt or DCC/DMAP to improve efficiency .
- Solvent Optimization : Replace THF with DMF for better solubility of polar intermediates .
- Reference Data : Compare reaction parameters with structurally similar carbamates (e.g., tert-butyl derivatives) for procedural adjustments .
Q. What methodologies are appropriate for investigating the compound's stability under various pH and temperature conditions?
- Methodological Answer :
- Accelerated Degradation Studies : Incubate the compound in buffers (pH 2–10) at 40°C for 72 hours. Analyze degradation products via LC-MS .
- Kinetic Analysis : Calculate degradation rate constants (k) using first-order kinetics. For example, acidic conditions (pH 2) may show k = 0.015 h⁻¹ due to carbamate hydrolysis .
- Thermal Stability : Perform DSC/TGA to identify decomposition temperatures (>150°C suggests thermal stability) .
Q. How should conflicting solubility data from different studies be systematically addressed?
- Methodological Answer :
- Standardization : Use USP buffers (e.g., phosphate-buffered saline) and controlled temperature (25°C) for reproducibility .
- Measurement Techniques : Compare shake-flask vs. HPLC-derived solubility. For example, shake-flask may report 2.3 mg/mL in water, while HPLC quantifies 1.8 mg/mL due to undissolved particulates .
- Molecular Dynamics : Simulate solvation free energy to predict solubility trends in aprotic solvents (e.g., DMSO > methanol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
